(R)-isoindoline-1-carboxylic acid hydrochloride physical and chemical properties
(R)-isoindoline-1-carboxylic acid hydrochloride physical and chemical properties
An In-depth Technical Guide to (R)-isoindoline-1-carboxylic acid hydrochloride
Introduction
(R)-isoindoline-1-carboxylic acid hydrochloride is a chiral heterocyclic compound of significant interest in the fields of medicinal chemistry and organic synthesis. As a derivative of isoindoline, a bicyclic framework where a benzene ring is fused to a five-membered nitrogenous ring, this molecule serves as a valuable and versatile building block.[1][2] The isoindoline core is a "privileged structure" found in numerous natural products and approved pharmaceutical agents, highlighting its importance in the development of biologically active molecules.[2][3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physical and chemical properties of the (R)-enantiomer, its characterization, reactivity, applications, and handling, grounded in established scientific principles.
Chemical Identity and Molecular Structure
The precise identification and structural understanding of a chemical entity are foundational to its application in research and development. (R)-isoindoline-1-carboxylic acid hydrochloride is defined by its specific stereochemistry and salt form, which influence its physical properties and biological interactions.
Key Identifiers:
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Chemical Name: (R)-Isoindoline-1-carboxylic acid hydrochloride
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CAS Number: 1965314-61-7[4]
The molecule's architecture consists of a rigid isoindoline backbone with a carboxylic acid functional group at the C1 position. This position is a chiral center, and this guide specifically addresses the (R)-enantiomer. The hydrochloride salt is formed at the secondary amine of the isoindoline ring, a common strategy in pharmaceutical chemistry to enhance aqueous solubility and stability compared to the free base.[6][7]
The stereochemistry at the chiral center is a critical determinant of biological activity and synthetic efficiency. The enantiomeric counterpart, (S)-isoindoline-1-carboxylic acid hydrochloride, serves as a precursor for different bioactive molecules, and the choice between enantiomers can significantly impact the yield and pharmacological profile of the final product.[6]
Physicochemical Properties
The physical properties of (R)-isoindoline-1-carboxylic acid hydrochloride dictate its behavior in various experimental settings, from dissolution for in-vitro assays to formulation considerations. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | White to gray or off-white solid/crystalline powder. | [7] |
| Molecular Weight | 199.63 g/mol | [4][5] |
| Purity | Typically ≥95% or ≥97% from commercial suppliers. | [5] |
| Melting Point | Data not widely reported in available literature. | |
| Solubility | The hydrochloride salt form enhances solubility in water. It is also soluble in various organic solvents.[7] The carboxylic acid group contributes to its solubility profile, allowing it to act as both a hydrogen-bond donor and acceptor.[8] | |
| Storage Temperature | Room temperature; store in a cool, dry, and well-ventilated area. | [5] |
Spectral Data and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of (R)-isoindoline-1-carboxylic acid hydrochloride. A typical workflow for such a characterization is outlined below.
Caption: Workflow for analytical characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, two diastereotopic protons for the CH₂ group adjacent to the nitrogen, a signal for the chiral proton at C1, and a broad signal for the amine proton (NH). The carboxylic acid proton may also be observable depending on the solvent.[9]
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¹³C NMR : The spectrum would display signals for the carbonyl carbon of the carboxylic acid, carbons of the aromatic ring, the chiral C1 carbon, and the methylene carbon. Two-dimensional NMR techniques like COSY and HMQC are invaluable for definitive signal assignments.[9]
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Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) would typically show the molecular ion for the free base (C₉H₉NO₂) at an m/z corresponding to [M+H]⁺.
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Infrared (IR) Spectroscopy : Key absorption bands would include a broad O-H stretch for the carboxylic acid, a C=O stretch (approx. 1700-1750 cm⁻¹), N-H stretching vibrations, and C-H stretches for the aromatic and aliphatic portions of the molecule.
Chemical Properties and Synthetic Utility
The reactivity of (R)-isoindoline-1-carboxylic acid hydrochloride is governed by its three primary functional components: the secondary amine (as a hydrochloride salt), the carboxylic acid, and the aromatic ring.
Caption: Key reactive sites of the molecule.
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Stability and Storage : The compound should be stored in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon), as it may be sensitive to air and moisture.[5][10] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[10]
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Reactivity and Synthetic Applications :
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Carboxylic Acid Moiety : The carboxylic acid group is a key handle for synthetic elaboration. It readily participates in standard transformations such as esterification and, most importantly, amide bond formation. This allows for its coupling with various amines to generate a diverse library of derivatives, a common strategy in drug discovery.[8]
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Secondary Amine : After neutralization of the hydrochloride salt to the free base, the secondary amine can undergo reactions like N-acylation or N-alkylation. Often, this nitrogen is protected (e.g., with a Boc group) in synthetic precursors to allow for selective reaction at the carboxylic acid.[11]
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Chiral Building Block : Its primary utility is as a chiral precursor. It has been used to synthesize N-acyl amino acid analogues, where the stereochemistry of the starting material directly influences the properties of the final product.[6] The isoindoline scaffold itself is a component of numerous clinical drugs, including lenalidomide and pomalidomide, which are used in the treatment of multiple myeloma.[3][12] While these drugs are isoindolin-1-one or isoindoline-1,3-dione derivatives, the fundamental isoindoline core is a recognized pharmacophore.[2][3]
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Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling (R)-isoindoline-1-carboxylic acid hydrochloride. The following information is synthesized from available safety data sheets (SDS).
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Hazard Identification :
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Recommended Precautions :
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Engineering Controls : Use only outdoors or in a well-ventilated area.[10][14]
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Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, and eye/face protection.[10][14]
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Handling : Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Avoid dust formation.[10][14]
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First Aid Measures :
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Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[10]
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Skin Contact : Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[10]
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Inhalation : Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]
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Ingestion : Rinse mouth and seek medical attention if symptoms occur.[10]
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Conclusion
(R)-isoindoline-1-carboxylic acid hydrochloride is a specialized chiral building block with significant potential for the synthesis of complex molecular architectures. Its defined stereochemistry, coupled with the versatile reactivity of its carboxylic acid and amine functionalities, makes it a valuable tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its physicochemical properties, analytical profile, and handling requirements is paramount for its safe and effective use in the laboratory. The presence of the isoindoline core in numerous FDA-approved drugs underscores the continuing importance of intermediates like this in the quest for new therapeutic agents.[3]
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